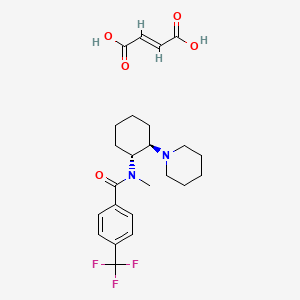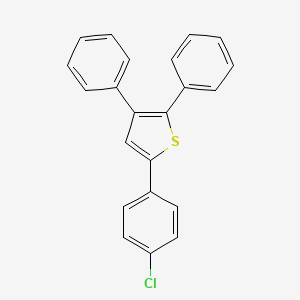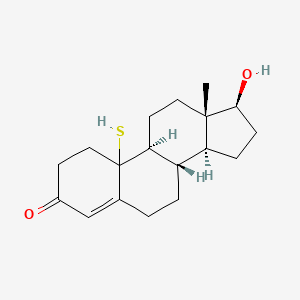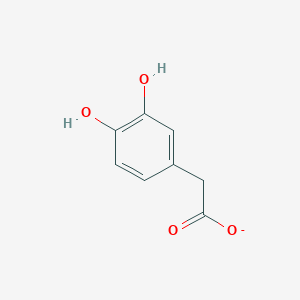
(3,4-Dihydroxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroxyphenyl)acetate is a dihydroxy monocarboxylic acid anion that is the conjugate base of (3,4-dihydroxyphenyl)acetic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a phenylacetate. It is a conjugate base of a (3,4-dihydroxyphenyl)acetic acid.
科学的研究の応用
Neuroprotective Properties
- HTyA, a derivative of (3,4-Dihydroxyphenyl)acetate, has been investigated for its antioxidant effects in a rat model of Parkinson’s disease. Pretreatment with HTyA significantly decreased oxidative stress markers and preserved striatal dopamine levels, suggesting potential neuroprotective properties (Pérez-Barrón et al., 2021).
Analytical Applications
- A rapid and simple method using high-performance liquid chromatography (HPLC) with fluorimetric detection has been developed to determine 3,4-dihydroxyphenylacetic acid, a related compound, in mouse brain homogenate. This method offers a practical approach for analyzing neurotransmitter levels, demonstrating the compound's utility in neurochemical research (De Benedetto et al., 2014).
Antioxidant Activity
- Research on the culture broth of Phellinus linteus revealed the presence of compounds related to this compound, demonstrating potent antioxidant activity. These findings underscore the compound's relevance in studies focused on natural antioxidants and their therapeutic potentials (Lee et al., 2015).
Chemical Synthesis
- A novel synthesis approach using acidic clay/hydrogen peroxide catalytic systems has been developed to convert phenylacetic acid to high-added-value phenolic compounds, including 3,4-dihydroxyphenylacetic acid. This method highlights the compound's significance in the synthesis of valuable phenolic antioxidants for potential industrial applications (Neji et al., 2016).
Enzyme Inhibition Studies
- (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives, structurally related to this compound, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential applications in therapeutic agent development (Nar et al., 2013).
特性
分子式 |
C8H7O4- |
|---|---|
分子量 |
167.14 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 |
InChIキー |
CFFZDZCDUFSOFZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(=O)[O-])O)O |
正規SMILES |
C1=CC(=C(C=C1CC(=O)[O-])O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B1237913.png)
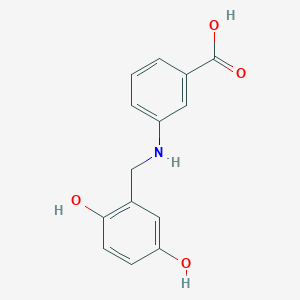

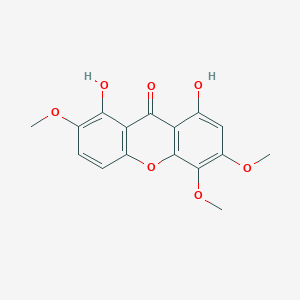
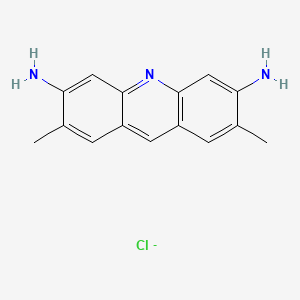
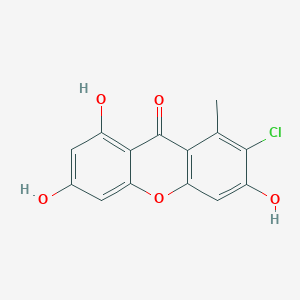
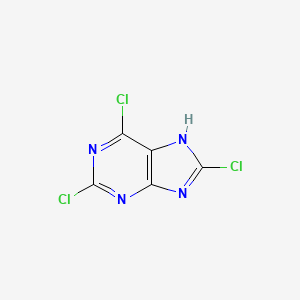
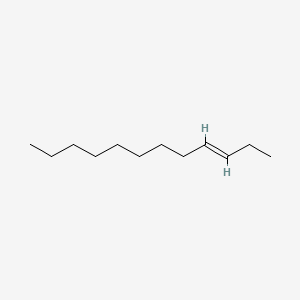
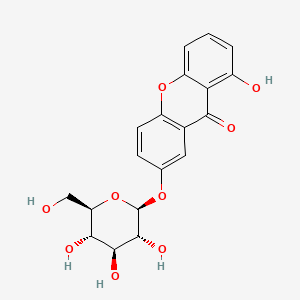
![(8Z,22E)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1237929.png)
